molecular formula C12H17N7O7S B1663414 5'-O-(Glycylsulfamoyl)adenosine

5'-O-(Glycylsulfamoyl)adenosine

Cat. No. B1663414
M. Wt: 403.37 g/mol
InChI Key: AMWPZASLDLLQFT-JJNLEZRASA-N
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Description

GlyRS-IN-1 is a compound known as a glycyl-tRNA synthetase inhibitor. Glycyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching glycine to its corresponding tRNA. GlyRS-IN-1 has been identified as a potential antibacterial agent due to its ability to inhibit the growth of bacteria by targeting this enzyme .

Scientific Research Applications

GlyRS-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of glycyl-tRNA synthetase and its role in protein synthesis. In biology, GlyRS-IN-1 is used to investigate the effects of inhibiting glycyl-tRNA synthetase on cellular processes and bacterial growth. In medicine, the compound is being explored as a potential antibacterial agent for treating infections caused by bacteria that rely on glycyl-tRNA synthetase for protein synthesis .

Preparation Methods

The preparation of GlyRS-IN-1 involves several synthetic routes and reaction conditions. One method involves the use of specific reagents and solvents to achieve the desired chemical structure. The compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .

For industrial production, the synthesis of GlyRS-IN-1 can be scaled up using similar methods but with adjustments to accommodate larger quantities. This may involve the use of industrial-grade equipment and more efficient reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

GlyRS-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of GlyRS-IN-1, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of GlyRS-IN-1 involves the inhibition of glycyl-tRNA synthetase. By binding to the active site of the enzyme, GlyRS-IN-1 prevents the attachment of glycine to its corresponding tRNA. This disruption in protein synthesis leads to the inhibition of bacterial growth and proliferation. The molecular targets and pathways involved in this process include the active site of glycyl-tRNA synthetase and the subsequent steps in the protein synthesis pathway .

Comparison with Similar Compounds

GlyRS-IN-1 is unique in its ability to specifically inhibit glycyl-tRNA synthetase. Similar compounds include other glycyl-tRNA synthetase inhibitors, as well as inhibitors of other aminoacyl-tRNA synthetases. These compounds share a common mechanism of action but may differ in their specificity and potency. For example, inhibitors of other aminoacyl-tRNA synthetases target different enzymes involved in protein synthesis, leading to varying effects on bacterial growth .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWPZASLDLLQFT-JJNLEZRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-(Glycylsulfamoyl)adenosine
Reactant of Route 2
5'-O-(Glycylsulfamoyl)adenosine
Reactant of Route 3
5'-O-(Glycylsulfamoyl)adenosine
Reactant of Route 4
5'-O-(Glycylsulfamoyl)adenosine
Reactant of Route 5
5'-O-(Glycylsulfamoyl)adenosine
Reactant of Route 6
Reactant of Route 6
5'-O-(Glycylsulfamoyl)adenosine

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